![molecular formula C21H19N5O2 B2881084 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-07-6](/img/structure/B2881084.png)
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological activities. This compound's intricate molecular structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step procedures:
Step 1: Synthesis of the pyrazolopyrimidine core.
Starting materials: pyrazole derivatives and appropriate aldehydes.
Reaction conditions: condensation reactions under acidic or basic conditions, often followed by cyclization.
Step 2: Introduction of the tolyl and benzamide groups.
Starting materials: 4-methylbenzoyl chloride and amines.
Reaction conditions: nucleophilic acyl substitution reactions typically under anhydrous conditions.
Step 3: Methylation of the pyrazolopyrimidine core.
Reagents: methyl iodide or similar methylating agents.
Conditions: basic medium to facilitate the methylation process.
Industrial Production Methods
Industrial-scale production may involve optimizing these steps to enhance yield, purity, and cost-efficiency. High-throughput techniques and automated systems ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: : Introduction of hydroxyl groups or other oxygen-containing functionalities.
Reduction: : Reduction of ketone groups to alcohols or other reduced forms.
Substitution: : Halogenation, nitration, or other substitution reactions at reactive positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens (e.g., chlorine, bromine), nitrating mixtures.
Major Products
Depending on the reaction, major products include hydroxylated, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
This compound's distinctive structure and reactivity profile make it valuable in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic applications, particularly in cancer research and anti-inflammatory studies.
Industry: : Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is often linked to its interaction with specific enzymes or receptors. By binding to active sites, it can modulate enzymatic activity or block receptor-ligand interactions, influencing cellular pathways and physiological responses. Detailed mechanistic studies reveal its potential as a kinase inhibitor or its role in disrupting cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-(4-oxo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a fluorophenyl group instead of a tolyl group.
3,4-dimethyl-N-(4-oxo-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a methoxyphenyl group.
Uniqueness
What sets 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide apart is its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and biological activity. The p-tolyl group imparts distinct chemical properties that may enhance its binding affinity or selectivity toward certain biological targets compared to other similar compounds.
Hope this thorough exploration of this compound satisfies your curiosity! If there's anything more specific you need, let me know.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-4-8-17(9-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)16-7-6-14(2)15(3)10-16/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFFPKNQBNMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
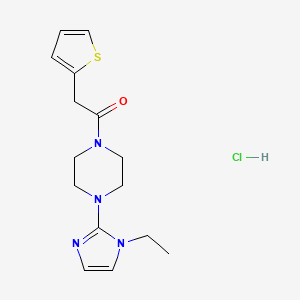
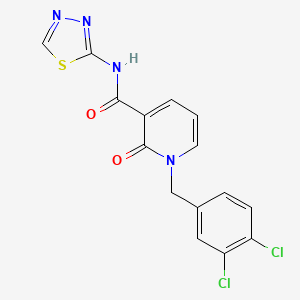
![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2881006.png)
![4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2881007.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)
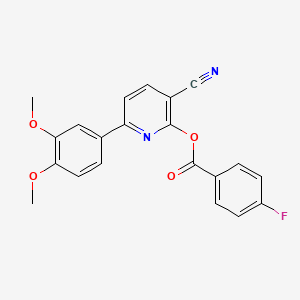
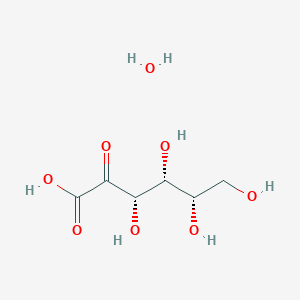
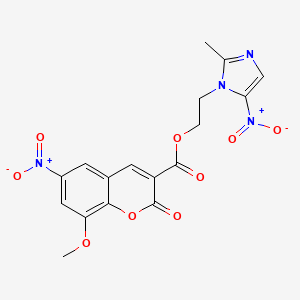

![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)
![1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2881019.png)
![8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2881021.png)
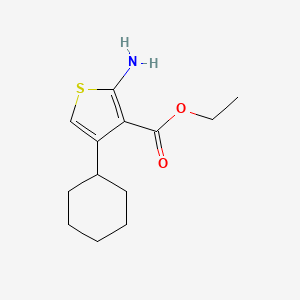
![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)
